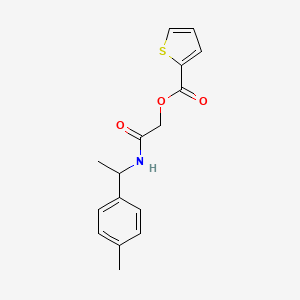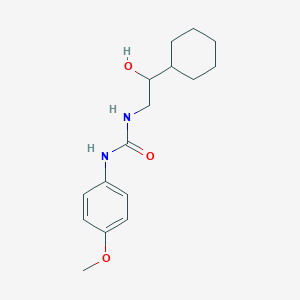
3-Phenyl-2-(p-tolylthio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-(p-tolylthio)propanoic acid, also known as PTTP, is a chemical compound that belongs to the class of thioether carboxylic acids. This compound is widely used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Renewable Building Blocks for Polymer Synthesis
Phloretic acid, a phenolic compound, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, providing an alternative to phenol. This sustainable approach facilitates the synthesis of bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Organic Sensitizers for Solar Cell Applications
Organic sensitizers with donor, electron-conducting, and anchoring groups have been engineered at the molecular level for solar cell applications. Sensitizers like 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid exhibit high incident photon to current conversion efficiency, demonstrating the potential for organic molecules in photovoltaic applications (Kim et al., 2006).
Photogeneration of Hydrogen from Water
A platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst have been used in a homogeneous system for the visible light-driven photogeneration of hydrogen from water. This system highlights the role of molecular design in facilitating efficient energy conversion processes (Du et al., 2008).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 3-phenylpropionic acid, interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism and other biochemical processes.
Mode of Action
Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner . The compound could bind to the active sites of the target enzymes, influencing their activity and leading to changes in the biochemical processes they regulate.
Biochemical Pathways
It is known that 3-phenylpropionic acid, a structurally similar compound, is involved in the enhancement of the intestinal epithelial barrier via the aryl hydrocarbon receptor (ahr) signaling pathway . This suggests that 3-Phenyl-2-(p-tolylthio)propanoic acid might also influence similar pathways.
Result of Action
Based on the known effects of similar compounds, it may influence cellular processes by interacting with target enzymes and affecting their activity .
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-12-7-9-14(10-8-12)19-15(16(17)18)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLJWNGGZNBHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

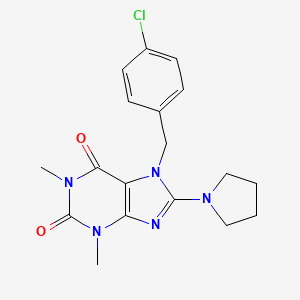
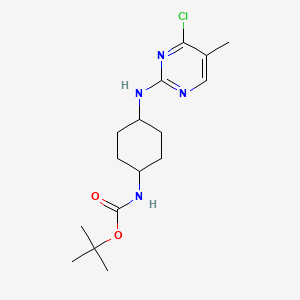
![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2832135.png)


![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)
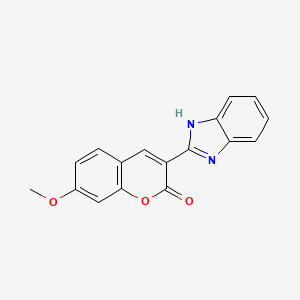

![2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2832146.png)
![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)
